
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves multiple steps. One common method includes the reaction of piperidine derivatives with hydrazine and benzoyl chloride under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve continuous flow reactions to enhance yield and efficiency .
Analyse Chemischer Reaktionen
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact pathways depend on the specific application and target, but generally involve binding to active sites and altering the function of the target molecule .
Vergleich Mit ähnlichen Verbindungen
N-(2-(4-(Hydrazinecarbonyl)piperidin-1-yl)-2-oxoethyl)benzamide can be compared with other piperidine derivatives such as:
N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.
2-benzyl benzimidazole: Used in opioid research and has potent analgesic properties.
The uniqueness of this compound lies in its specific hydrazinecarbonyl group, which imparts distinct reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C15H20N4O3 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
N-[2-[4-(hydrazinecarbonyl)piperidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C15H20N4O3/c16-18-15(22)12-6-8-19(9-7-12)13(20)10-17-14(21)11-4-2-1-3-5-11/h1-5,12H,6-10,16H2,(H,17,21)(H,18,22) |
InChI-Schlüssel |
XICDOIOEFANFBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)NN)C(=O)CNC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



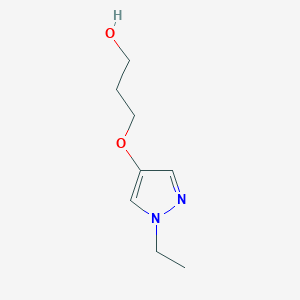
![4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile](/img/structure/B14763392.png)
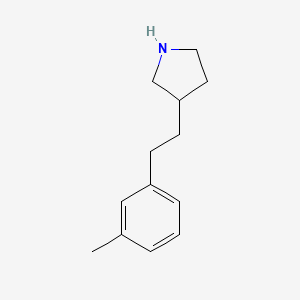
![(2R,3R,4S,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763400.png)
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
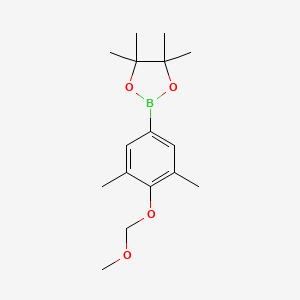
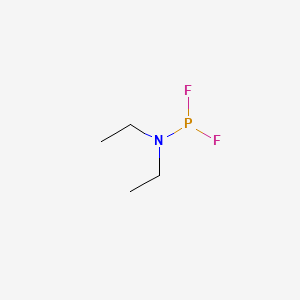
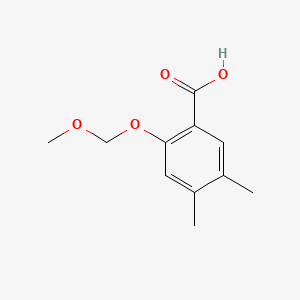



![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
